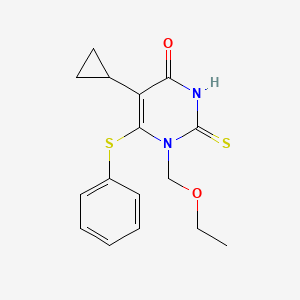
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil is a chemical compound with the molecular formula C16H18N2O2S2 It is a derivative of uracil, a pyrimidine nucleobase, and features a cyclopropyl group, an ethoxymethyl group, and a phenylthio group
Métodos De Preparación
The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves several steps. One common method includes the reaction of 5-cyclopropyluracil with ethoxymethyl chloride in the presence of a base to introduce the ethoxymethyl group. . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiouracil moiety, using reducing agents like sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. For example, in antiviral research, it may inhibit viral replication by interfering with the function of viral enzymes or by incorporating into viral DNA or RNA, leading to chain termination. In cancer research, it may exert its effects by inducing apoptosis in cancer cells or by inhibiting key signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil include other uracil derivatives such as 5-cyclopropyluracil, 1-ethoxymethyluracil, and 6-phenylthiouracil. Compared to these compounds, this compound is unique due to the presence of all three substituents (cyclopropyl, ethoxymethyl, and phenylthio) on the uracil ring, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
136160-37-7 |
|---|---|
Fórmula molecular |
C16H18N2O2S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2S2/c1-2-20-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)21/h3-7,11H,2,8-10H2,1H3,(H,17,19,21) |
Clave InChI |
USUVLNAUWPBOKC-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C(=C(C(=O)NC1=S)C2CC2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



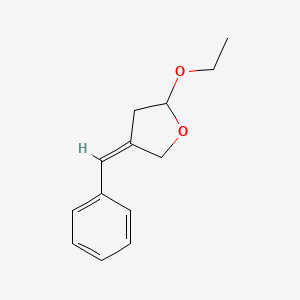
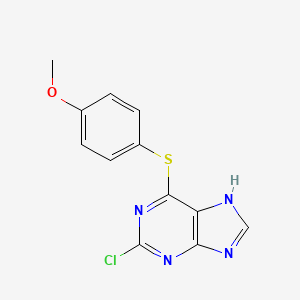
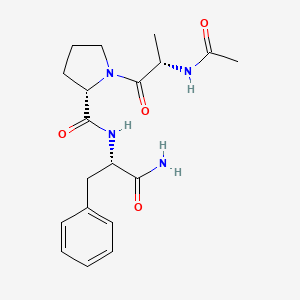
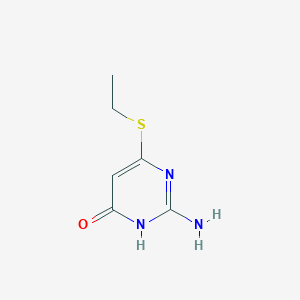
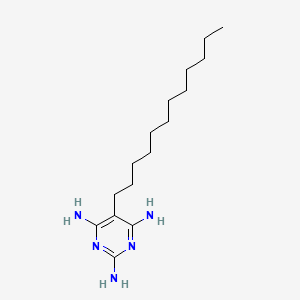
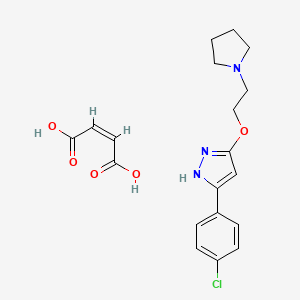

![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
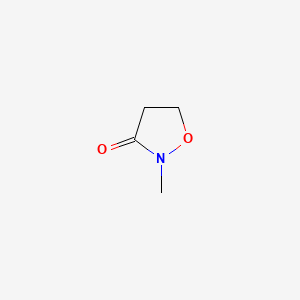
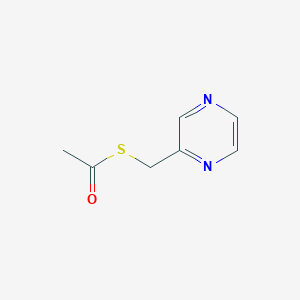
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
